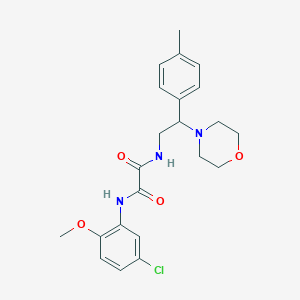

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

CAS No.: 899955-41-0

Cat. No.: VC5204827

Molecular Formula: C22H26ClN3O4

Molecular Weight: 431.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899955-41-0 |

|---|---|

| Molecular Formula | C22H26ClN3O4 |

| Molecular Weight | 431.92 |

| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |

| Standard InChI Key | QVFVXIULFDFDAD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3 |

Introduction

Structural Overview

Chemical Name:

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Molecular Formula:

C20H24ClN3O4

Molecular Weight:

Approx. 409.88 g/mol

Structural Features:

-

Core Oxalamide Group: The molecule contains an oxalamide functional group, which is a derivative of oxalic acid.

-

Substituents:

-

A 5-chloro-2-methoxyphenyl group attached to the nitrogen atom.

-

A morpholino group and a p-tolyl group linked through a 2-carbon ethyl chain.

-

3D Conformation:

The morpholine ring adopts a chair conformation, while the aromatic groups are likely oriented to minimize steric hindrance.

Synthesis Pathway

The synthesis involves multi-step reactions starting from readily available precursors:

-

Preparation of Oxalamide Backbone:

-

Oxalyl chloride reacts with amines to form the oxalamide core.

-

In this case, the reaction involves 5-chloro-2-methoxyaniline and a secondary amine containing morpholine and p-tolyl substituents.

-

-

Functionalization of Aromatic Rings:

-

The chloro and methoxy groups on the phenyl ring are introduced via electrophilic substitution reactions.

-

Morpholine is incorporated through nucleophilic substitution.

-

-

Final Coupling:

-

The two functionalized components are coupled under controlled conditions to yield the final compound.

-

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

| Technique | Expected Results |

|---|---|

| 1H NMR | Signals for aromatic protons, aliphatic chains, and morpholine hydrogens. |

| 13C NMR | Peaks corresponding to carbon atoms in aromatic rings, carbonyl groups, and chains. |

| FT-IR | Characteristic bands for C=O (amide), C-N, and aromatic C-H stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 410 (M+H)+ confirming molecular weight. |

Potential Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of anticancer or antimicrobial agents. |

| Material Science | Use as a precursor for functionalized polymers or materials with specific properties. |

| Biochemistry | Study of enzyme-inhibitor interactions due to its amide backbone structure. |

Limitations and Future Research Directions

-

Toxicity Studies:

Comprehensive in vitro and in vivo toxicity studies are required to evaluate safety profiles. -

Biological Evaluation:

Screening against various biological targets (e.g., enzymes, receptors) could reveal novel activities. -

Optimization:

Structural modifications may enhance potency or selectivity for specific applications.

This compound represents a promising candidate for further research in medicinal chemistry due to its versatile functional groups and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume